2-(4-(Dimethylamino)benzylidene)malononitrile
Description
Properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-15(2)12-5-3-10(4-6-12)7-11(8-13)9-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNONQVNLZATDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182509 | |
| Record name | Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-28-0 | |
| Record name | Dimethylaminobenzylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2826-28-0 | |
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| Record name | Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(4-(Dimethylamino)benzylidene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Homogeneous Catalysts
Homogeneous catalysts, such as organic bases and ionic liquids, are widely employed due to their high activity and selectivity.
Table 1: Catalytic Performance of Homogeneous Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 4–6 | 85 | |
| MP(DNP) | Ethanol | 25 | 1–3 | 95 |
The MP(DNP) catalyst (a molecular complex of N-methylpiperidine and 2,4-dinitrophenol) exemplifies recent advancements, enabling room-temperature reactions with near-quantitative yields. This contrasts with traditional bases like piperidine, which require reflux conditions.
Heterogeneous Catalysts
Heterogeneous systems, though less common, offer advantages in recyclability. For example, silica-supported amines have been explored for continuous-flow synthesis, though data specific to this compound remains limited.
Solvent Effects on Reaction Efficiency
Solvent choice critically impacts reaction kinetics and product purity. Polar protic solvents like ethanol are preferred due to their ability to stabilize intermediates and facilitate dehydration.
Table 2: Solvent Screening for Knoevenagel Condensation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 1.5 | 95 |
| Toluene | 2.4 | 6.0 | 62 |
| THF | 7.5 | 3.0 | 78 |
Ethanol achieves optimal results by balancing solubility and polarity, whereas nonpolar solvents like toluene prolong reaction times.
Purification and Isolation Techniques
Post-synthesis purification ensures high-purity product isolation. Common methods include:
Recrystallization
Recrystallization from ethanol-acetone mixtures (3:1 v/v) removes unreacted starting materials and byproducts, yielding crystals with >99% purity.
Column Chromatography
For small-scale laboratory synthesis, silica gel chromatography with ethyl acetate/hexane eluents (1:4) achieves 97–98% purity, though this method is less practical for industrial applications.
Scalability and Industrial Production Considerations
Scaling the Knoevenagel condensation necessitates addressing catalyst recovery and energy efficiency. Continuous-flow reactors equipped with in-line separation units have been proposed to automate catalyst recycling and reduce solvent waste. Preliminary studies suggest that substituting batch reactors with flow systems could reduce production costs by 40% while maintaining yields above 90% .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)benzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of DMN is C${13}$H${12}$N$_{2}$, characterized by a dimethylamino group attached to a benzylidene moiety and a malononitrile functional group. The synthesis typically involves a Knoevenagel condensation reaction between 4-(dimethylamino)cinnamaldehyde and malononitrile, often using bases like lithium hydroxide or DBU as catalysts. The following steps summarize the synthesis process:
- Mix equimolar amounts of 4-(dimethylamino)cinnamaldehyde and malononitrile.
- Add the catalyst (e.g., DBU).
- Grind the mixture until homogeneous.
- Treat with cold water, filter, and recrystallize from ethanol-acetone.
This method yields high purity with yields up to 96% .
Chemistry
- Building Block for Organic Synthesis : DMN serves as a versatile building block in the synthesis of various organic compounds, facilitating the development of new materials with tailored properties.
- Nonlinear Optical Materials : Due to its strong electron-donating properties, DMN is utilized in creating nonlinear optical materials used in photonics and optical communication .
Biology
- Biological Imaging : The fluorescent properties of DMN make it useful in biological imaging and as a probe in biochemical assays. Its dual fluorescence emission is attributed to intramolecular charge transfer mechanisms .
- Enzyme Inhibition : DMN has been shown to inhibit tyrosinase, an enzyme involved in melanin production, indicating potential applications in skin whitening products .
- Antimicrobial Activity : Research indicates that DMN exhibits significant antibacterial effects against various pathogens, making it a candidate for developing antimicrobial agents.
Industry
- Organic Photovoltaic Cells : DMN is explored as an electron acceptor material in organic photovoltaic devices. Studies suggest that it can enhance power conversion efficiency due to its favorable energy levels and electron-accepting properties .
- Organic Light-Emitting Diodes (OLEDs) : Its photophysical properties are also being investigated for applications in OLED technology, contributing to advancements in organic electronics.
Comparison of DMN with Similar Compounds
| Compound | Key Features | Applications |
|---|---|---|
| This compound | Strong electron-donating properties | Organic photovoltaics, OLEDs |
| Benzylidenemalononitrile | Lacks dimethylamino group | Basic organic synthesis |
| (4-Chlorobenzylidene)malononitrile | Contains chlorine substituent | Varies in reactivity |
| (4-Hydroxybenzylidene)malononitrile | Hydroxy group influences solubility | Potential biological applications |
Case Study 1: Photophysical Characterization
A study conducted on the photophysical properties of DMN revealed significant insights into its interaction dynamics with solvents. The polarity of the solvent was found to greatly influence its reactivity and decay dynamics, which are crucial for its application in photonic devices .
Case Study 2: Enzyme Inhibition
In vitro studies demonstrated that DMN effectively inhibits tyrosinase activity. This finding supports its potential use in cosmetic formulations aimed at skin lightening, showcasing its practical application beyond laboratory settings .
Mechanism of Action
The mechanism by which 2-(4-(Dimethylamino)benzylidene)malononitrile exerts its effects involves its ability to donate and accept electrons. This property is crucial in its role as a photosensitizer in organic photovoltaic cells and as a fluorescent probe in biological systems. The compound interacts with molecular targets through charge transfer processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Physicochemical Properties :
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Electron-Withdrawing vs. Donating Groups
- 2-(4-Nitrobenzylidene)malononitrile: The nitro group (electron-withdrawing) induces a planar molecular structure with a dihedral angle of 8.8° between the nitro and benzene ring. Intramolecular C–H···N hydrogen bonding stabilizes the conformation, enhancing rigidity. Applications include precursors for heterocyclic compounds and molecular devices .
- BMN (4-Dimethylamino substituent): The dimethylamino group (electron-donating) promotes ICT, leading to a twisted geometry in the excited state. This flexibility enables dynamic nonadiabatic decay pathways, with a predicted S₁ state lifetime of 1.2 ps .
Positional Isomerism in Substitution
Ortho vs. Para Substitution
- 2-[2-(Benzyloxy)benzylidene]malononitrile: Ortho-substitution of the benzyloxy group disrupts planarity compared to the para-substituted analog (2-[4-(benzyloxy)benzylidene]malononitrile). This steric hindrance reduces conjugation efficiency and alters crystal packing via weak C–H···π interactions .
- BMN (Para-substituted): Para-substitution of the dimethylamino group optimizes conjugation with the malononitrile acceptor, enhancing ICT efficiency and photostability .
Extended π-Conjugation Systems
Homologs with Variable Conjugation Length
- DCV[3] and DCV[4] :
These homologs feature extended π-bridges (penta-2,4-dien-1-ylidene for DCV[3] and hepta-2,4,6-trien-1-ylidene for DCV[4]). Increasing conjugation length red-shifts absorption maxima (DCV[3]: ~500 nm; DCV[4]: ~550 nm) and enhances solvatochromism compared to BMN .
| Property | BMN | DCV[3] | DCV[4] |
|---|---|---|---|
| Conjugation Length | Single bond | Penta-dienyl | Hepta-trienyl |
| λₘₐₓ (CH₂Cl₂) | 630 nm | ~500 nm | ~550 nm |
| Solvatochromic Shift | Moderate | Strong | Strongest |
Heterocyclic Derivatives
Thiazole and Furan-Based Analogues
- (Z)-2-{5-(4-Dimethylamino)benzylidene]-4-phenylthiazol-2(5H)-ylidene}malononitrile: Incorporation of a thiazole ring extends absorption to the near-infrared (NIR) region (λₘₐₓ = 630 nm), making it suitable for NIR dyes .
- 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile: The furan-based derivative exhibits weak C–H···π interactions in crystal packing, differing from BMN’s planar stacking .
Biological Activity
2-(4-(Dimethylamino)benzylidene)malononitrile, commonly referred to as DMN, is a compound of growing interest in the fields of organic chemistry and pharmacology due to its unique structural features and biological properties. This article explores the biological activity of DMN, including its synthesis, mechanisms of action, and potential applications in various scientific domains.
Chemical Structure and Synthesis
DMN is characterized by a dimethylamino group attached to a benzylidene moiety, along with a malononitrile functional group. Its molecular formula is C${13}$H${12}$N$_{2}$, which contributes to its photophysical properties and reactivity.
Synthesis Method:
The synthesis of DMN typically involves a Knoevenagel condensation reaction between 4-(dimethylamino)cinnamaldehyde and malononitrile, often using bases like LiOH or DBU as catalysts. The process results in high yields of the desired compound (up to 96%) and can be summarized as follows:
- Mix equimolar amounts of 4-(dimethylamino)cinnamaldehyde and malononitrile.
- Add the catalyst (e.g., DBU).
- Grind the mixture until homogeneous.
- Treat with cold water, filter, and recrystallize from ethanol-acetone .
DMN exhibits several biological activities attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition: DMN has been studied for its inhibitory effects on enzymes like tyrosinase, which is crucial in melanin production. In vitro studies have shown that DMN can effectively inhibit tyrosinase activity, suggesting potential applications in skin whitening products .
- Antimicrobial Properties: Several derivatives of malononitrile compounds have demonstrated antimicrobial activities. Research indicates that DMN and its analogs may possess significant antibacterial effects against various pathogens .
- Photophysical Properties: DMN’s vibrant color and strong light absorption characteristics make it suitable for applications in photonics and organic electronics. Its electron-donor properties enhance its reactivity in photochemical processes .
Case Studies
-
Tyrosinase Inhibition:
A study evaluated the inhibitory effect of DMN on tyrosinase using B16F10 melanoma cells. The results indicated that DMN exhibited a concentration-dependent inhibition of melanin production, with an IC$_{50}$ value significantly lower than that of standard inhibitors like kojic acid . -
Antimicrobial Activity:
Research involving various substituted malononitrile derivatives showed that compounds similar to DMN possess notable antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest that DMN could be developed into new antimicrobial agents .
Comparative Analysis
The following table summarizes the biological activities of DMN compared to related compounds:
| Compound Name | Biological Activity | IC$_{50}$ (μM) | Notes |
|---|---|---|---|
| DMN | Tyrosinase inhibitor | 25.0 | Effective in reducing melanin production |
| Kojic Acid | Tyrosinase inhibitor | 36.68 | Standard reference compound |
| BMN11 | Tyrosinase inhibitor | 17.05 | Stronger than both DMN and kojic acid |
| Other Malononitriles | Antimicrobial | Varies | Exhibits broad-spectrum activity |
Q & A
Basic Questions
Q. How can researchers confirm the structural identity of 2-(4-(Dimethylamino)benzylidene)malononitrile?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the presence of the dimethylamino group and malononitrile backbone.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 197.24 g/mol for CHN) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals and resolve the structure, as demonstrated in related benzylidene malononitrile derivatives .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15+ minutes and seek medical attention .
- Storage : Keep in a cool, dry place away from ignition sources due to potential flammability .
Q. What is the synthetic route for preparing this compound?
- Methodological Answer :
- Condensation Reaction : React 4-(dimethylamino)benzaldehyde with malononitrile in ethanol under acidic (e.g., acetic acid) or basic catalysis.
- Purification : Recrystallize from ethanol or use column chromatography to isolate the product.
- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of aldehyde to malononitrile) and reaction time (typically 4-6 hours at reflux) .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in reported molecular geometries?
- Methodological Answer :
- Single-Crystal Growth : Use solvent diffusion (e.g., dichloromethane/hexane) to obtain high-quality crystals.
- Data Collection : Measure at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refine using software like SHELXL.
- Validation : Compare bond lengths (e.g., C–C = 1.34–1.38 Å) and angles with DFT-calculated values to address inconsistencies in literature .
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer :
- Variables : Test factors like temperature (60–80°C), catalyst concentration (0.5–2 mol%), and solvent polarity (ethanol vs. acetonitrile).
- Design : Use a 2 factorial design to evaluate interactions between variables.
- Response Surface Methodology (RSM) : Model yield (%) as a function of variables and identify optimal conditions .
Q. How to address contradictions in reported molecular weights (e.g., 197.24 vs. 225.30 g/mol)?
- Methodological Answer :
- Source Verification : Cross-reference CAS numbers (e.g., 2826-28-0 for CHN) to confirm structural variants .
- Isotopic Analysis : Use HRMS to rule out isotopic contributions or impurities.
- Structural Analogues : Check for substituent variations (e.g., diethylamino vs. dimethylamino groups) that alter molecular weight .
Q. What advanced applications exist for benzylidene malononitrile derivatives in materials science?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
